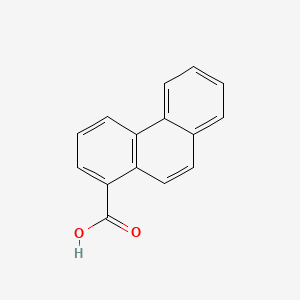

1-Phenanthrenecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKNTQGTAEZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873119 | |

| Record name | 1-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27875-89-4 | |

| Record name | 1-Phenanthrenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Phenanthrenecarboxylic Acid

De Novo Synthesis of the Phenanthrene (B1679779) Core Incorporating Carboxylic Acid Functionality

The creation of the 1-phenanthrenecarboxylic acid molecule from simpler, non-phenanthrenic precursors is a primary synthetic route. This de novo approach requires careful control over the formation of the fused three-ring system and the precise placement of the carboxylic acid group.

Cyclization Reactions in Phenanthrene Ring Formation

The construction of the fundamental phenanthrene skeleton is often achieved through powerful cyclization reactions. vaia.com Classic methods like the Haworth synthesis and the Bardhan-Sengupta synthesis are foundational in forming the phenanthrene ring system. quimicaorganica.org

The Haworth synthesis typically involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.org Subsequent reactions, including reduction and a final cyclization step, lead to the phenanthrene core. While effective, this method can sometimes lead to a mixture of isomers. quimicaorganica.org

The Bardhan-Sengupta phenanthrene synthesis offers a more regiosepecific route. wikipedia.org This method involves the cyclization of a tethered cyclohexanol (B46403) group onto an aromatic ring, followed by dehydrogenation to form the aromatic phenanthrene system. wikipedia.org

More contemporary approaches utilize transition-metal-catalyzed reactions. For instance, palladium-catalyzed domino reactions of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene provide an efficient one-pot synthesis of phenanthrene derivatives. nih.gov Another modern technique involves the photocyclodehydrogenation of stilbene (B7821643) derivatives, which can be prepared via reactions like the Knoevenagel condensation. academie-sciences.fr

A notable example of a cyclization strategy leading to a phenanthrene carboxylic acid derivative is the solid-state silica-gel-catalyzed opening of an aziridine (B145994) to form a phenanthrene intermediate, which can then be converted to the corresponding carboxylic acid. acs.org

Regioselective Carboxylation Strategies

Directly introducing a carboxyl group onto the phenanthrene ring at the desired C1-position presents a significant challenge due to the multiple reactive sites on the aromatic scaffold. However, several methods have been developed to achieve regioselective carboxylation.

One effective strategy is the Lewis acid-mediated carboxylation of phenanthrene with carbon dioxide. The use of aluminum bromide (AlBr3) as a Lewis acid can direct the carboxylation, although it often favors the C9 position. oup.comoup.comresearchgate.net However, modifications to this approach, such as the combined use of AlBr3 and a trialkylsilyl chloride, have been shown to improve yields and can influence regioselectivity. nih.gov

Another approach involves the carboxylation of organometallic intermediates . This two-step process begins with the formation of an organometallic derivative from a halogenated phenanthrene, which then reacts with carbon dioxide to yield the carboxylic acid salt. idc-online.com This method's success hinges on the selective synthesis of the initial halophenanthrene.

Functional Group Transformations in this compound Derivatives

An alternative synthetic pathway involves starting with a pre-formed phenanthrene ring or a substituted phenanthrene derivative and then introducing or modifying functional groups to arrive at this compound.

Oxidation Reactions for Carboxylic Acid Introduction

The oxidation of a suitable precursor is a common and direct method for introducing the carboxylic acid functionality. A classic approach is the oxidation of 1-methylphenanthrene. ontosight.ai Various oxidizing agents can be employed, with the choice depending on the specific substrate and desired selectivity.

For instance, potassium permanganate (B83412) has been used in oxidation studies of phenanthrene derivatives. Another powerful oxidizing agent is chromium trioxide in acetic acid, which can convert phenanthrene derivatives into their corresponding ortho-quinones, which can be further manipulated. academie-sciences.fr A two-step oxidation process, first to an aldehyde using reagents like manganese dioxide, followed by oxidation to the carboxylic acid with sodium chlorite, has also been successfully employed. acs.org

Reduction Methodologies for Ancillary Groups

In some synthetic routes, it may be necessary to reduce other functional groups on the phenanthrene ring while preserving or later introducing the carboxylic acid. For example, a nitro group, which might be used as a directing group for other substitutions, can be reduced to an amino group.

Standard reduction methods, such as catalytic hydrogenation using catalysts like Raney nickel, are effective for reducing the aromatic rings of phenanthrene to dihydrophenanthrene. wikipedia.org For the reduction of a carboxylic acid group itself to an alcohol or aldehyde, powerful reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be used, although this is the reverse of the desired transformation for synthesizing the acid. smolecule.com

Substitution Reactions on the Phenanthrene Scaffold

Substitution reactions on the phenanthrene ring are crucial for introducing the necessary precursors for the carboxylic acid group or for modifying the ring with other desired functionalities. Electrophilic aromatic substitution reactions, such as halogenation, are common. For example, the reaction of phenanthrene with bromine can yield 9-bromophenanthrene. wikipedia.org This halogenated derivative can then be a substrate for subsequent carboxylation reactions.

Sulfonation of phenanthrene with sulfuric acid can lead to phenanthrenesulfonic acids, with the 2- and 3-isomers being common products. wikipedia.org These sulfonic acid groups can potentially be replaced by other functional groups.

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also invaluable for building up the phenanthrene skeleton from smaller, functionalized aromatic precursors, which can already contain a masked or protected carboxylic acid group. researchgate.net

Stereochemical Control and Chiral Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound presents a significant challenge in organic chemistry, requiring precise control over the three-dimensional arrangement of atoms. The inherent planarity and rigidity of the phenanthrene core can be exploited to influence the stereochemical outcome of reactions. Methodologies often focus on the introduction of chirality through asymmetric catalysis or by using chiral starting materials derived from natural products.

One strategic approach involves the use of precursors with a defined stereochemistry, such as dehydroabietic acid, a natural resin acid. The rigid tricyclic framework of derivatives like methyl dehydroabietate influences the approach of reagents, contributing to high regioselectivity and stereoselectivity in subsequent transformations. smolecule.com For instance, the stereoselective synthesis of C-11 and C-12 disubstituted derivatives has been achieved through meticulous control of reaction conditions and the use of suitable protecting groups. smolecule.com

Asymmetric catalysis offers a powerful tool for establishing stereocenters. Chiral metal complexes can mediate reactions to produce enantiomerically enriched products. For example, a chiral nickel(II)-Tol-BINAP complex has been successfully used to catalyze direct and asymmetric aldol (B89426) reactions of N‐azidoacetyl‐1,3‐thiazolidine‐2‐thione with aromatic aldehydes, a strategy that could be adapted for phenanthrene-based substrates. researchgate.net Similarly, copper-catalyzed enantioselective oxyfunctionalization of alkenes provides a versatile method for the rapid synthesis of diverse enantiomerically enriched lactones, which could be applied to unsaturated carboxylic acid precursors of phenanthrene analogues. acs.org This method allows for the creation of tetrasubstituted stereogenic centers, which are traditionally difficult to access. acs.org

Furthermore, functionalized phenanthrenes themselves can serve as building blocks for unique chiral ligands. For example, sterically hindered 4,5-disubstituted phenanthrenes, prepared via acid-catalyzed annulation, can be used to synthesize novel chiral diphosphine ligands. rsc.org These ligands are crucial for various asymmetric transition-metal-catalyzed reactions.

Key Research Findings in Chiral Synthesis of Phenanthrene Analogues

| Method | Key Feature | Precursor/Substrate | Catalyst/Reagent | Outcome |

|---|---|---|---|---|

| Substrate-Controlled Synthesis | Utilizes rigid tricyclic framework of a natural product. smolecule.com | Methyl dehydroabietate | Benzeneseleninic anhydride, Sodium dithionite | Stereoselective synthesis of C-11 and C-12 disubstituted derivatives. smolecule.com |

| Asymmetric Aldol Reaction | Catalytic approach to create α-azido-β-hydroxy derivatives. researchgate.net | Aromatic aldehydes | Chiral Nickel(II)-Tol-BINAP complex | Enantiomerically enriched anti α‐azido-β‐hydroxy products. researchgate.net |

| Copper-Catalyzed Oxyfunctionalization | Enantioselective radical difunctionalization of alkenes. acs.org | Unsaturated carboxylic acids | Cu(MeCN)₄PF₆ / Chiral Ligand | Enantiomerically enriched lactones with tetrasubstituted stereocenters. acs.org |

Catalytic Systems in Phenanthrenecarboxylic Acid Synthesis

The synthesis of phenanthrenecarboxylic acids and their derivatives is greatly facilitated by a variety of catalytic systems, which offer improved efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. These catalysts are typically based on transition metals or are solid acid catalysts.

Iron-catalyzed systems have proven to be highly effective for the synthesis of alkyl phenanthrene-9-carboxylates. In a one-pot method, phenanthrene reacts with tetrachloromethane and an alcohol in the presence of an iron catalyst. researchgate.net Among the tested catalysts, including iron(II) bromide and iron(III) chloride, iron(III) acetylacetonate (B107027) was found to be the most effective, affording product yields of up to 96%. researchgate.net

Palladium-catalyzed reactions are also prominent in the synthesis of aromatic carboxylic acids. Metal-mediated carboxylation using a palladium catalyst such as Pd(PPh₃)₄ can be employed. Another advanced palladium-catalyzed method is the alkoxycarbonylation of haloarenes or triflates, which can be applied to bromo- or iodo-phenanthrenes. This reaction utilizes a formate (B1220265) as a CO donor and is catalyzed by a Pd(OAc)₂-xantphos system, often under microwave irradiation to accelerate the reaction. researchgate.net

The Friedel-Crafts acylation is a classic method that can be applied to phenanthrene, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction involves the acylation of the phenanthrene ring, followed by oxidation of the resulting ketone to the carboxylic acid. The 9-position of phenanthrene is preferentially acylated due to its higher electron density.

Solid acid catalysts, such as clays, represent a more environmentally friendly option. Clays like montmorillonite (B579905) can function as both Brønsted and Lewis acids. ias.ac.in Their acidic nature, which can be tuned by ion exchange (e.g., creating Al³⁺-exchanged montmorillonite), allows them to catalyze a wide range of organic transformations, including reactions that could be adapted for the synthesis of phenanthrene derivatives under heterogeneous conditions, simplifying catalyst separation and recycling. ias.ac.in

Comparative Analysis of Catalytic Systems

| Catalytic System | Catalyst Example | Reaction Type | Key Advantages | Typical Yield |

|---|---|---|---|---|

| Iron Catalysis | Iron(III) acetylacetonate researchgate.net | Carboalkoxylation | High selectivity and yields, one-pot procedure. researchgate.net | Up to 96% researchgate.net |

| Palladium Catalysis | Pd(OAc)₂-xantphos researchgate.net | Alkoxycarbonylation | Applicable to various halogenated substrates. researchgate.net | Not specified |

| Lewis Acid Catalysis | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | Well-established method, good regioselectivity for the 9-position. | ~87% (after hydrolysis) |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and other polycyclic aromatic hydrocarbons (PAHs) is crucial for minimizing environmental impact. tandfonline.com These principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Photochemical synthesis is a key green strategy. The photocyclization of stilbene derivatives to form the phenanthrene skeleton is a widely used route that can be performed at a laboratory scale. academie-sciences.fr This method often uses UV light, which can act as a traceless reagent, thereby reducing the need for chemical oxidants that generate waste. researchgate.net

The use of environmentally benign and recyclable catalysts is another cornerstone of green synthesis. Solid acid catalysts, such as dodecylphosphonic acid (DPA) or various types of clays, offer significant advantages over traditional soluble acid catalysts. ias.ac.inacademie-sciences.fr For instance, DPA has been used as an effective and cost-efficient catalyst for the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, a methodology that highlights the potential for similar eco-friendly approaches in phenanthrene chemistry. academie-sciences.fr Clay catalysts are non-corrosive, easy to handle, and can be readily separated from the reaction mixture and reused, which cuts down on both waste and production costs. ias.ac.in

Overview of Green Synthetic Approaches

| Green Chemistry Principle | Synthetic Method | Catalyst/Conditions | Environmental Benefit |

|---|---|---|---|

| Use of Renewable Feedstocks | Phyto-synthesis ajmb.orgnih.gov | Plant extracts | Reduces reliance on fossil fuels, uses non-toxic reagents. nih.gov |

| Atom Economy/Waste Prevention | Multi-component reactions academie-sciences.fr | Dodecylphosphonic acid | Fewer synthetic steps, less waste, higher efficiency. academie-sciences.fr |

| Use of Safer Solvents/Conditions | Solvent-free synthesis academie-sciences.fr | Heat | Eliminates hazardous solvent use and waste. academie-sciences.fr |

| Catalysis | Clay-catalyzed reactions ias.ac.in | Montmorillonite clay | Recyclable, non-corrosive, heterogeneous catalyst. ias.ac.in |

Chemical Reactivity and Mechanistic Studies of 1 Phenanthrenecarboxylic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that dictates many of the reaction pathways of 1-phenanthrenecarboxylic acid. It can undergo a variety of transformations typical of carboxylic acids, including esterification, reduction, and conversion to acid chlorides. jackwestin.com

One of the most fundamental reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This reaction is reversible, and the reverse reaction, ester hydrolysis, can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Reduction of the carboxylic acid group can lead to the formation of the corresponding primary alcohol, 1-phenanthrenemethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

Furthermore, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride . This is often accomplished by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 1-phenanthrenecarbonyl chloride is a valuable intermediate for synthesizing other derivatives, such as amides and esters. jackwestin.com

Under certain anaerobic conditions, particularly with sulfate-reducing bacterial enrichments from marine sediments, this compound can undergo a carboxylation reaction. This process involves the addition of a second carboxyl group, primarily at the C-2 position, to yield phenanthrene-2-carboxylic acid.

Reactivity of the Phenanthrene (B1679779) Aromatic System

The phenanthrene ring system of this compound is an extended π-conjugated system that influences its reactivity. This aromatic core can undergo electrophilic substitution reactions, although the carboxylic acid group, being an electron-withdrawing group, deactivates the ring towards this type of reaction. smolecule.com

Oxidation of the phenanthrene moiety can occur, leading to the formation of quinones and other oxidation products. smolecule.com The reactivity of phenanthrene derivatives towards oxidation has been shown to be compound-specific.

The planarity of the phenanthrene core is a significant factor in its reactivity. X-ray diffraction studies on related phenanthrene carboxylic acids have shown the phenanthrene core to be nearly planar, which enhances π-conjugation across the molecule.

Influence of Substituents on this compound Reactivity

Substituents on the phenanthrene ring can significantly alter the reactivity of this compound. The position and electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role.

Electron-withdrawing groups, similar to their effect on benzoic acids, are expected to increase the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion through an inductive effect. libretexts.orgdalalinstitute.com Conversely, electron-donating groups would decrease the acidity. libretexts.org

The presence of substituents also affects the reactivity of the aromatic system. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.org For example, the presence of a hydroxyl group (-OH) or a methoxy (B1213986) group (-OCH₃) would likely direct incoming electrophiles to specific positions on the ring and increase the rate of reaction. cymitquimica.comnih.gov The steric bulk of substituents can also influence reactivity by hindering the approach of reactants. cymitquimica.com

Hydrolysis and Esterification Studies of this compound Esters

Esters of this compound can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The products are the salt of the carboxylic acid and the alcohol. libretexts.org

The structure of the ester, particularly the alcohol portion, can influence the mechanism of hydrolysis. For esters with a tertiary alkyl group, the acid-catalyzed hydrolysis may proceed through an SN1 mechanism due to the formation of a stable tertiary carbocation. chemistrysteps.com

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound and its derivatives are crucial for understanding and optimizing reaction conditions.

For esterification and acid-catalyzed hydrolysis, the reversible nature of the reaction means that the equilibrium position is governed by the relative thermodynamic stabilities of the reactants and products. The rate of these reactions is influenced by factors such as temperature, catalyst concentration, and the steric and electronic properties of the reactants.

Studies on the thermal decomposition of related resin acids, such as levopimaric acid, have utilized thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). nih.gov These parameters provide insight into the stability and decomposition pathways of the compounds. Similar methodologies could be applied to study the kinetics of decarboxylation or other thermal reactions of this compound.

The Hammett equation can be a useful tool for quantifying the effect of substituents on the reaction rates and equilibrium constants of reactions involving the carboxylic acid group or the aromatic ring. By determining the reaction constant (ρ), one can gain insight into the sensitivity of the reaction to substituent effects and the nature of the transition state. dalalinstitute.com

Derivatization Strategies and Advanced Analytical Applications

Covalent Derivatization for Enhanced Spectroscopic Detection

Covalent derivatization chemically modifies the 1-phenanthrenecarboxylic acid molecule to a less polar and more volatile derivative, making it more amenable to analysis by gas and liquid chromatography. This process can significantly improve chromatographic peak shape, increase sensitivity, and enhance the selectivity of detection.

Due to its high polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. researchgate.net The most common approaches involve the conversion of the carboxylic acid group into a less polar ester or a silyl (B83357) derivative. researchgate.netnih.govinterchim.fr

Esterification: This is a widely used alkylation method that converts the carboxylic acid into an ester, which is more volatile and thermally stable. gcms.cz Methylation, the formation of a methyl ester, is a common and effective strategy. nih.gov Reagents such as diazomethane (B1218177) can be used, although its toxicity and explosive nature necessitate careful handling. interchim.fr An alternative and safer approach is the use of dimethylformamide (DMF) dialkylacetals. research-solution.com For instance, a sample can be dissolved in a mixture of a suitable solvent (like pyridine (B92270) for fatty acids) and the derivatizing reagent and heated to complete the reaction. research-solution.com

Silylation: This is another powerful derivatization technique where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. interchim.frgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. research-solution.comlmaleidykla.ltsigmaaldrich.com The reaction with BSTFA is often rapid and can be performed by heating the sample with the reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS). research-solution.comsigmaaldrich.com The resulting TMS-derivatives are significantly more volatile and produce characteristic mass spectra, aiding in their identification and quantification. researchgate.netresearchgate.net For example, a general procedure involves heating a few milligrams of the acid with about 50 µl of BSTFA for 5 to 10 minutes at 60 °C. research-solution.com

A comparison of common derivatization reagents for GC-MS analysis of carboxylic acids is presented in the table below.

| Derivatization Reagent | Derivative Formed | Key Advantages | Typical Reaction Conditions |

| Diazomethane | Methyl ester | High reactivity, quantitative yields. | Reaction is typically rapid at room temperature in an ethereal solution. |

| Dimethylformamide-dialkylacetals | Alkyl ester | Safer alternative to diazomethane. | Heating the sample with the reagent (e.g., 100°C). research-solution.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Powerful silylating agent, volatile byproducts. interchim.frsigmaaldrich.com | Heating the sample with the reagent (e.g., 60°C for 5-10 min). research-solution.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ester | Most volatile TMS-amide, byproducts often elute with the solvent front. thermofisher.com | Similar to BSTFA, often used with a catalyst for difficult-to-silylate compounds. |

This table provides a summary of common derivatization reagents applicable to this compound for GC-MS analysis based on general procedures for carboxylic acids.

While LC-MS can analyze more polar compounds directly compared to GC-MS, derivatization is still beneficial for enhancing ionization efficiency and improving chromatographic retention and peak shape, especially in reversed-phase systems. thermofisher.comnih.gov For carboxylic acids like this compound, derivatization aims to introduce a readily ionizable group, often one with a permanent positive charge or a group that is easily protonated for positive-ion electrospray ionization (ESI). nih.gov

Several reagents have been developed for the derivatization of carboxylic acids for LC-MS/MS analysis. For example, aniline (B41778) and its derivatives can be used to form amides, which can then be quantified. researchgate.net Another approach involves using reagents that introduce a permanently charged moiety into the molecule. nih.gov For instance, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has been developed for the selective derivatization of carboxylic acids, enhancing their detection in MS/MS. nih.gov

The choice of derivatization reagent for LC-MS/MS depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

| Derivatization Strategy | Reagent Example | Purpose of Derivatization |

| Amide Formation | Aniline | Improves chromatographic retention and provides a site for ionization. researchgate.net |

| Introduction of a Charged Group | 4-APEBA | Introduces a pre-charged group for enhanced ESI-MS sensitivity. nih.gov |

| Picolinyl Ester Formation | Picolinic Acid | Forms picolylamides that show improved sensitivity in positive ESI full scan mode. nih.gov |

This table summarizes potential derivatization strategies for this compound for LC-MS/MS analysis based on methods developed for carboxylic acids.

Analytical Method Development for Trace Detection of this compound

The reliable detection of trace amounts of this compound in complex environmental and biological samples requires the development of robust analytical methods. This involves optimizing sample preparation and extraction protocols to efficiently isolate the analyte from the matrix and addressing potential interferences and matrix effects that can compromise the accuracy and precision of the analysis.

The choice of sample preparation and extraction method is critical for the successful analysis of this compound. The goal is to quantitatively extract the analyte from the sample matrix while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of polycyclic aromatic hydrocarbons (PAHs) and their derivatives from aqueous samples. thermofisher.com For carboxylic acids, anion exchange SPE cartridges can be employed to selectively retain the analyte. Alternatively, reversed-phase sorbents like C18 can be used, often after adjusting the sample pH to ensure the analyte is in its neutral form for better retention. The elution is then performed with a suitable organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a classical method that can be effective for extracting this compound from aqueous and solid samples. The sample is typically acidified to protonate the carboxylic acid group, making it more soluble in an organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of PAHs from various matrices, including soil. thermofisher.comarabjchem.org The procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive SPE (dSPE) cleanup step with sorbents like primary secondary amine (PSA) can be used to remove interfering matrix components like fatty acids and sugars. arabjchem.org

The table below outlines common extraction techniques applicable to this compound.

| Extraction Technique | Sample Matrix | Principle | Key Optimization Parameters |

| Solid-Phase Extraction (SPE) | Water, Urine | Analyte is retained on a solid sorbent and then eluted. | Sorbent type, sample pH, elution solvent. |

| Liquid-Liquid Extraction (LLE) | Water, Soil | Analyte is partitioned between two immiscible liquid phases. | Extraction solvent, sample pH, solvent-to-sample ratio. |

| QuEChERS | Soil, Food | Extraction with an organic solvent followed by salting-out and dSPE cleanup. arabjchem.org | Extraction solvent, salt composition, dSPE sorbent. |

This table summarizes common extraction techniques that can be optimized for the analysis of this compound in different sample matrices.

A significant challenge in the trace analysis of this compound, particularly by LC-MS, is the presence of matrix effects. nih.govsciex.comrsc.org Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. nih.gov This can significantly impact the accuracy and reproducibility of the analytical method.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Thorough sample preparation and cleanup, as described in the previous section, are crucial to remove as many interfering compounds as possible.

Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between the analyte and matrix components can minimize co-elution and thus reduce matrix effects.

Choice of Ionization Source: For LC-MS, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects compared to electrospray ionization (ESI) for certain compounds. sciex.com

Use of Stable Isotope-Labeled Internal Standards: This is considered the gold standard for correcting for matrix effects. lgcstandards.comchromatographyonline.comscispace.comacanthusresearch.com A stable isotope-labeled analog of this compound (e.g., containing ¹³C or ²H) is added to the sample at the beginning of the analytical procedure. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for. lgcstandards.comscispace.com

Applications in Complex Mixture Analysis

The developed analytical methods for this compound have been applied to its determination in various complex mixtures, providing valuable insights in environmental science and toxicology.

Atmospheric Aerosols: The methyl ester of a derivative of this compound has been identified in urban aerosol samples using two-dimensional gas chromatography-mass spectrometry (GCxGC-MS). bham.ac.ukkau.edu.sa This indicates that this compound can be present in airborne particulate matter, which has implications for air quality and human health. The analysis of aromatic acids in atmospheric aerosols can also serve as tracers for biomass burning. yale.edu

Petroleum and Contaminated Environments: this compound has been detected as a metabolite during the anaerobic biodegradation of phenanthrene (B1679779) in crude oil and contaminated sediments. asm.orghep.com.cnnemc.us Its presence can serve as a biomarker for the natural attenuation of PAH pollution. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) is a powerful tool for the analysis of complex petroleum samples. nemc.us

Biological Systems: As a metabolite of phenanthrene, this compound can be found in biological samples from organisms exposed to PAHs. nih.gov For instance, it has been detected as an intermediate in the degradation of phenanthrene by bacterial strains. researchgate.netnih.gov The analysis of such metabolites is crucial for understanding the toxicology and metabolic fate of PAHs.

Spectroscopic and Advanced Analytical Characterization of 1 Phenanthrenecarboxylic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum of 1-Phenanthrenecarboxylic acid would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.24 g/mol ). nih.gov

Aromatic carboxylic acids typically undergo characteristic fragmentation pathways in EI-MS. youtube.com Common fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgjove.com The GC-MS data for this compound shows a prominent molecular ion peak at m/z 222, with other significant peaks at m/z 177 and 176. nih.gov The peak at m/z 177 corresponds to the loss of the carboxyl group. nih.gov

Table 3: Key EI-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 222 | High | [M]⁺˙ (Molecular Ion) |

| 177 | Moderate | [M - COOH]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov For a carboxylic acid like this compound, ESI would typically be performed in negative ion mode. In this mode, the molecule is expected to readily deprotonate to form the carboxylate anion, resulting in a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 221. nih.gov

A significant advantage of ESI-MS is that it generally causes minimal fragmentation, which simplifies the resulting mass spectrum and provides a clear indication of the molecular weight. nih.gov Any observed fragmentation would likely be due to in-source collision-induced dissociation and would typically involve the loss of small neutral molecules such as carbon dioxide from the carboxylate anion.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural confirmation of compounds like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion followed by its fragmentation and subsequent analysis of the resulting product ions. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly effective approach, offering high sensitivity and specificity. nih.govresearchgate.net

In a typical LC-MS/MS analysis of a compound such as this compound, the molecule would first be ionized, commonly using electrospray ionization (ESI). The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is then selected as the precursor ion in the first mass analyzer. This precursor ion is directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas, causing it to fragment in a predictable manner. The resulting product ions are then analyzed in a second mass analyzer, generating a characteristic MS/MS spectrum.

The fragmentation pattern is directly related to the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group or parts of it, such as the neutral loss of water (H₂O) or carbon dioxide (CO₂). The stable phenanthrene (B1679779) ring system would likely remain intact or produce characteristic aromatic fragment ions. By comparing the observed fragmentation pattern to known fragmentation pathways of carboxylic acids and PAHs, the structure of the analyte can be unequivocally confirmed. This technique is invaluable for distinguishing between isomers, which might have identical mass-to-charge ratios but different fragmentation patterns. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid and aromatic moieties. The most prominent features are the absorptions from the hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acid function. libretexts.org

The O-H bond gives rise to a very broad absorption band in the region of 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of hydrogen bonding between carboxylic acid molecules. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org For aromatic carboxylic acids like this compound, where the carboxyl group is conjugated with the aromatic ring, this peak is often observed at the lower end of the range, around 1710 cm⁻¹. libretexts.org

Additional characteristic peaks include C-H stretching vibrations from the aromatic phenanthrene ring, which appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz Absorptions due to carbon-carbon stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C=O (Carboxylic Acid) | ~1710 | Strong, Sharp |

| Aromatic C-H | >3000 | Medium to Weak |

| Aromatic C=C | 1400 - 1600 | Multiple, Variable |

| C-O | 1250 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. uobabylon.edu.iq The phenanthrene ring system in this compound contains an extensive network of conjugated π-electrons, leading to characteristic UV absorptions.

The UV spectrum of aromatic compounds like phenanthrene and its derivatives is typically complex, showing multiple absorption bands corresponding to π → π* transitions. libretexts.org The addition of a carboxylic acid group to the phenanthrene ring acts as a chromophore that can cause a shift in the absorption maxima (λmax) compared to the parent phenanthrene molecule. As conjugation increases in a molecule, the energy gap between electronic energy levels becomes smaller, resulting in absorption at longer wavelengths. libretexts.org The spectrum is expected to show strong absorptions in the UV region, typically between 200 and 400 nm.

| Transition Type | Expected Wavelength Region (nm) |

| π → π* | 200 - 400 |

Chromatographic Separation Techniques

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is often required to increase its volatility and thermal stability. A common approach is to convert the carboxylic acid into a more volatile ester, such as a methyl ester, prior to GC analysis. nih.gov

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Nonpolar or semi-polar capillary columns, such as those coated with SE-52 methylphenylsilicone, are frequently used for the analysis of PAHs and their derivatives. future4200.com When coupled with a mass spectrometer (GC-MS), this technique allows for both the separation and identification of the compound. nih.govresearchgate.net The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (m/z 222), along with characteristic fragment ions. nih.gov

| Parameter | Description | Reference |

| Derivatization | Conversion to a volatile ester (e.g., methyl ester) is common. | nih.gov |

| Column Type | Capillary columns with nonpolar or semi-polar stationary phases (e.g., SE-52). | future4200.com |

| Detection | Mass Spectrometry (MS) for identification. | nih.govresearchgate.net |

| Top m/z Peaks (GC-MS) | 222, 177 | nih.gov |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a primary technique for the separation and quantification of less volatile or thermally labile compounds like this compound. This method does not require derivatization, allowing for direct analysis. nih.gov

Reverse-phase HPLC is the most common mode used for this type of analysis. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid is in its protonated form. nih.gov Separation is based on the hydrophobic interactions between the analyte and the stationary phase.

When coupled with tandem mass spectrometry (LC-MS/MS), the method provides excellent sensitivity and selectivity for quantifying this compound and related metabolites in complex matrices. nih.govresearchgate.net

| Parameter | Description | Reference |

| Mode | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase | C18 (Octadecylsilane) Column | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with a formic acid modifier. | nih.gov |

| Detection | UV or Tandem Mass Spectrometry (MS/MS) | nih.gov |

Computational and Theoretical Investigations of 1 Phenanthrenecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-phenanthrenecarboxylic acid at the molecular level. These methods allow for the detailed exploration of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of polycyclic aromatic hydrocarbons and their derivatives. researchgate.net For phenanthrene (B1679779), the parent molecule of this compound, DFT calculations, particularly using the B3LYP method with a 6-311++G(d, p) basis set, have been employed to optimize its molecular geometry and analyze its vibrational spectra. researchgate.net Such studies provide a theoretical foundation for understanding the impact of a carboxylic acid group at the 1-position on the electronic distribution and reactivity of the phenanthrene core.

The introduction of the carboxylic acid group is expected to influence the electron density distribution across the aromatic system. The carboxyl group is an electron-withdrawing group, which can affect the molecule's susceptibility to electrophilic and nucleophilic attack at various positions. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates the regions of positive and negative charge on the molecule's surface.

Furthermore, DFT is utilized to calculate key quantum chemical parameters that describe the global reactivity of the molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons; relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons; relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness | η | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | The reciprocal of chemical hardness; indicates the ease of charge transfer. |

| Electrophilicity Index | ω | A measure of the electrophilic power of a molecule. |

This table is generated based on general principles of DFT calculations and is illustrative for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and bonding in molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's chemical reactivity and electronic properties.

For phenanthrene, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic rings. The energy and spatial distribution of these orbitals are influenced by the position of substituents. In this compound, the carboxylic acid group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenanthrene due to its electron-withdrawing nature. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

Analysis of the MOs can also predict the most likely sites for electrophilic and nucleophilic attack. Regions with a high contribution from the HOMO are susceptible to electrophilic attack, while regions with a high contribution from the LUMO are prone to nucleophilic attack. Computational studies on related phenanthrene derivatives have shown that the distribution of these frontier orbitals is key to understanding their chemical behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules and its conformational flexibility. These computational techniques are instrumental in drug discovery and materials science. nih.govresearchgate.net

MD simulations can be employed to study the interaction of this compound with biological macromolecules, such as proteins and nucleic acids. For instance, simulations have been used to investigate the binding modes of phenanthrene derivatives with enzymes like phosphodiesterase type 5 (PDE5), revealing key interactions such as π-π stacking and hydrogen bonding. nih.govresearchgate.net Such studies can elucidate the mechanism of action and guide the design of more potent and selective inhibitors. The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor, potentially playing a crucial role in its binding to biological targets.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are extensively used to establish these relationships, enabling the rational design of new molecules with improved properties.

For phenanthrene derivatives, computational SAR studies have been conducted to understand their cytotoxic properties. nih.govnih.gov These studies often involve the development of pharmacophore models, which identify the essential structural features required for biological activity, such as hydrogen bond donors/acceptors and hydrophobic regions. nih.govnih.gov By comparing the structural and electronic properties of a series of phenanthrene analogues with their measured activities, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, untested compounds.

For this compound, SAR studies could explore how modifications to the phenanthrene core or the carboxylic acid group affect its biological activity. For example, the position of the carboxylic acid group is likely to be a critical determinant of activity, as seen in other substituted phenanthrenes.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov These predictions are invaluable for the identification and characterization of new compounds and for the interpretation of experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted with a reasonable degree of accuracy. researchgate.net These predicted spectra can aid in the assignment of experimental NMR signals and in the structural elucidation of the molecule.

Similarly, the vibrational frequencies and intensities of the IR spectrum of this compound can be calculated using DFT. These calculations can help in assigning the observed IR absorption bands to specific molecular vibrations, such as the characteristic C=O and O-H stretching frequencies of the carboxylic acid group, and the various C-H and C-C vibrations of the phenanthrene core.

Ligand Design Principles from Phenanthrene Carboxylic Acid Analogues

The phenanthrene scaffold has been utilized as a template for the design of ligands targeting a variety of biological receptors. nih.gov Computational studies play a crucial role in this process by providing insights into the key molecular interactions that govern ligand binding.

The design of novel ligands based on the this compound structure would involve considering several factors. The rigid phenanthrene core provides a well-defined shape for occupying a receptor's binding pocket. The carboxylic acid group offers a key interaction point, capable of forming strong hydrogen bonds with receptor residues.

Computational approaches such as molecular docking can be used to virtually screen libraries of this compound analogues against a target receptor. These simulations predict the preferred binding pose and estimate the binding affinity of each ligand. The insights gained from such studies can guide the selection of the most promising candidates for synthesis and experimental testing. Furthermore, principles of rational drug design can be applied to modify the this compound structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Environmental Studies: Occurrence, Degradation, and Biotransformation Pathways

Natural Occurrence and Isolation from Biological Sources

While many PAHs are products of incomplete combustion of organic materials, certain derivatives, including carboxylic acids, can be found as natural products in various organisms.

Phytochemical studies have identified phenanthrene (B1679779) derivatives in a variety of plant families, suggesting biosynthetic pathways for these compounds exist in the plant kingdom. Notably, a derivative of 1-Phenanthrenecarboxylic acid, specifically this compound 1, 2, 3, 4, 4a, 9, 10, 10a-octahydro-1, 4a-dimethyl-, methyl ester, has been isolated from the tubers of Eulophia herbacea, a plant belonging to the Orchidaceae family. This plant has a history of use in traditional medicine, and the isolation of this compound was part of broader investigations into its cytotoxic potential.

The Juncaceae family, particularly the genus Juncus, is another rich source of phenanthrene compounds. While the explicit isolation of this compound from Juncus species has not been detailed in the available literature, the frequent discovery of a diverse array of phenanthrenes, such as effusol (B30452) and juncusol, from various Juncus species suggests that these plants are prolific producers of this class of secondary metabolites. Further phytochemical screening of these and other plant families could reveal additional natural sources of this compound and its derivatives.

The isolation of this compound and its derivatives from plant sources typically involves a multi-step process of extraction and chromatographic purification. A general protocol, as exemplified by the isolation from Eulophia herbacea, is outlined below:

Extraction: The dried and powdered plant material (e.g., tubers) is subjected to solvent extraction, commonly with methanol (B129727), to obtain a crude extract.

Fractionation: The crude methanol extract is then fractionated using solvents of varying polarity. For instance, it may be partitioned between ethyl acetate (B1210297) and water. The less polar phenanthrene derivatives tend to concentrate in the ethyl acetate fraction.

Chromatographic Purification: The active fraction is then subjected to one or more chromatographic techniques to isolate the pure compounds. These methods can include:

Column Chromatography: Often using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.

High-Performance Liquid Chromatography (HPLC): For final purification, reverse-phase HPLC is often employed.

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the aromatic system.

The following table summarizes the key steps in a typical isolation and characterization protocol for a this compound derivative from a plant source.

| Step | Technique | Purpose |

| Extraction | Methanol Extraction | To obtain a crude extract of all soluble compounds from the plant material. |

| Fractionation | Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) | To separate compounds based on their polarity and enrich the target compound in a specific fraction. |

| Purification | Column Chromatography, HPLC | To isolate the pure compound from the enriched fraction. |

| Characterization | MS, NMR, IR, UV-Vis Spectroscopy | To determine the molecular structure and confirm the identity of the isolated compound. |

Biodegradation Mechanisms of Phenanthrene and its Carboxylic Acid Metabolites

The biodegradation of phenanthrene is a critical process for the removal of this PAH from contaminated environments. This process is primarily carried out by a diverse range of microorganisms, including bacteria and fungi, which have evolved specific enzymatic machinery to break down the stable aromatic ring structure. The formation of carboxylic acid metabolites, including this compound, is a key feature of some of these degradation pathways.

Microorganisms employ several distinct pathways to degrade phenanthrene. The initial attack on the phenanthrene molecule typically involves the introduction of oxygen atoms, catalyzed by oxygenase enzymes.

Aerobic Degradation: In aerobic bacteria, the most common initial step is the dioxygenation of the phenanthrene molecule at the C-3 and C-4 positions to form a cis-3,4-dihydrodiol. This is then dehydrogenated to 3,4-dihydroxyphenanthrene, which undergoes ring cleavage. This pathway ultimately leads to the formation of 1-hydroxy-2-naphthoic acid. From this key intermediate, the pathway can diverge, leading to either phthalic acid or salicylic (B10762653) acid, which are then further metabolized into central metabolic intermediates.

Anaerobic Degradation: Under anaerobic conditions, the initial activation of the phenanthrene molecule is more challenging due to the absence of molecular oxygen. Evidence suggests that some anaerobic bacteria, particularly sulfate-reducing bacteria, can initiate phenanthrene degradation through a carboxylation reaction. morressier.com This process involves the addition of a carboxyl group to the phenanthrene ring, forming a phenanthrenecarboxylic acid. Specifically, the formation of 2-phenanthroic acid has been identified as a key initial metabolite in the anaerobic degradation of phenanthrene by certain sulfidogenic consortia. morressier.com

Fungal Degradation: Fungi, particularly white-rot fungi, also play a role in phenanthrene degradation. They typically employ cytochrome P450 monooxygenases to oxidize the phenanthrene ring, often at the K-region (C-9 and C-10 positions), to form a phenanthrene 9,10-oxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a trans-9,10-dihydrodiol.

The following table provides a simplified overview of the initial steps in different microbial degradation pathways for phenanthrene.

| Degradation Type | Initial Reaction | Key Intermediate(s) |

| Aerobic (Bacterial) | Dioxygenation (at C-3, C-4) | cis-3,4-Dihydroxyphenanthrene, 1-Hydroxy-2-naphthoic acid |

| Anaerobic (Bacterial) | Carboxylation | Phenanthrenecarboxylic acid (e.g., 2-Phenanthroic acid) |

| Fungal | Monooxygenation (at C-9, C-10) | Phenanthrene 9,10-oxide, trans-9,10-Dihydroxyphenanthrene |

The elucidation of biodegradation pathways relies heavily on the identification of transient metabolic intermediates. Various analytical techniques are employed to detect and identify these compounds in microbial cultures. In the context of phenanthrene degradation, a number of key intermediates have been identified, including several carboxylic acids.

Commonly identified intermediates in aerobic phenanthrene degradation include:

cis-3,4-Dihydroxy-3,4-dihydrophenanthrene

3,4-Dihydroxyphenanthrene

1-Hydroxy-2-naphthoic acid

Phthalic acid

Protocatechuic acid

Salicylic acid

Under anaerobic conditions, the primary initial intermediate identified is a phenanthrenecarboxylic acid . morressier.com Further downstream metabolites can include reduced forms of the phenanthrene ring.

The following table lists some of the key degradation intermediates of phenanthrene.

| Intermediate | Pathway(s) |

| cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | Aerobic |

| 1-Hydroxy-2-naphthoic acid | Aerobic |

| Phenanthrenecarboxylic acid | Anaerobic |

| Phthalic acid | Aerobic |

| Salicylic acid | Aerobic |

The biodegradation of phenanthrene is a series of enzyme-catalyzed reactions. The key enzymes involved in the initial steps of these pathways are crucial for overcoming the stability of the aromatic ring system.

Dioxygenases: These enzymes are central to aerobic bacterial degradation. They incorporate both atoms of molecular oxygen into the phenanthrene ring to form a cis-dihydrodiol.

Dehydrogenases: Following dioxygenation, dehydrogenases catalyze the oxidation of the dihydrodiol to a diol, re-aromatizing the ring system.

Monooxygenases (e.g., Cytochrome P450): In fungi, these enzymes introduce a single oxygen atom into the phenanthrene molecule, forming an epoxide.

Epoxide Hydrolases: These enzymes add water to the epoxide, opening the ring to form a trans-dihydrodiol.

Carboxylases: In anaerobic degradation, a putative carboxylase is responsible for the initial activation of phenanthrene by adding a carboxyl group. The exact nature of this enzyme is still under investigation but may be similar to other carboxylases involved in the anaerobic degradation of aromatic compounds.

The subsequent degradation of intermediates like 1-hydroxy-2-naphthoic acid also involves specific enzymes. For instance, 1-hydroxy-2-naphthoate hydroxylase can decarboxylate and hydroxylate this intermediate to form 1,2-dihydroxynaphthalene, which then enters the naphthalene (B1677914) degradation pathway. In other pathways, ring-cleavage dioxygenases act on hydroxylated intermediates to break open the aromatic rings.

Environmental Fate and Transport Studies (Excluding Ecotoxicity)

The environmental fate and transport of this compound are intrinsically linked to its formation as a metabolite during the biodegradation of phenanthrene. While specific studies on the transport of this compound are limited, the general principles governing the mobility of aromatic carboxylic acids in the environment can provide valuable insights.

The transport of such compounds in soil and water is influenced by a variety of factors including soil composition, organic matter content, and pH. fao.org As a carboxylic acid, the mobility of this compound is expected to be pH-dependent. In more alkaline conditions, the carboxylic acid group will deprotonate, forming a more water-soluble carboxylate anion, which is likely to be more mobile in soil and groundwater. Conversely, in acidic environments, it will exist in its less soluble protonated form, leading to increased sorption to soil organic matter and reduced mobility.

Research on the transport of other aromatic carboxylic acids, such as naphthoic and salicylic acids, has shown that their movement through soil can be subject to both chemical and physical nonequilibrium conditions. nih.gov This suggests that the transport of this compound may also be a complex process, with its retention being dependent on the specific contact conditions within the soil matrix. nih.gov The presence of mobile colloids, such as natural soil nanoparticles, could also potentially facilitate the transport of this compound, as has been observed for its parent compound, phenanthrene.

It is important to note that as an intermediate in biodegradation, the persistence and transport of this compound are often transient. Its fate is closely tied to the activity of microbial populations capable of its further degradation.

Table 1: Factors Influencing the Environmental Transport of this compound

| Factor | Influence on Transport | Underlying Mechanism |

|---|---|---|

| Soil pH | Higher pH generally increases mobility. | Deprotonation of the carboxylic acid group to the more soluble carboxylate form. |

| Soil Organic Matter | Higher organic matter content generally decreases mobility. | Sorption of the non-polar phenanthrene ring to organic particles. |

| Microbial Activity | High microbial activity reduces transport distance. | Biodegradation of the compound, limiting its persistence and movement. |

| Water Flow | Higher water flow can increase transport. | Increased advection and dispersion in soil and groundwater. |

Bioremediation Potential of this compound Contamination

The bioremediation of sites contaminated with this compound is primarily considered within the broader context of phenanthrene and PAH remediation. As this compound is a product of phenanthrene's microbial breakdown, its presence indicates that intrinsic or engineered bioremediation processes are active. The key to its removal lies in the presence and activity of microorganisms capable of degrading this intermediate.

A variety of bacteria and fungi have been identified as capable of degrading phenanthrene, and by extension, its metabolites like this compound. The successful bioremediation of phenanthrene-contaminated sites often relies on the synergistic activities of microbial consortia. nih.gov In such consortia, different species may carry out different steps of the degradation pathway. For instance, some organisms may specialize in the initial oxidation of phenanthrene to form intermediates like this compound, while others may be more efficient at cleaving the aromatic rings of these intermediates.

Fungi, particularly white-rot fungi, are known for their powerful ligninolytic enzymes, which have a broad substrate specificity and can degrade a wide range of recalcitrant organic pollutants, including PAHs and their metabolites. researchgate.net While specific studies on the fungal bioremediation of this compound are not prevalent, the known capabilities of fungi in PAH degradation suggest they would be effective in its removal.

Table 2: Microbial Genera with Potential for this compound Bioremediation (as part of Phenanthrene degradation)

| Microbial Group | Relevant Genera | Key Degradative Characteristics |

|---|---|---|

| Bacteria | Pseudomonas, Mycobacterium, Rhodococcus, Sphingomonas | Often possess dioxygenase enzymes that initiate the breakdown of aromatic rings. Some can utilize PAHs as a sole carbon and energy source. pjoes.com |

| Fungi | Trametes, Aspergillus, Penicillium, Pleurotus | Produce extracellular ligninolytic enzymes (e.g., laccases, peroxidases) that can non-specifically oxidize a wide range of aromatic compounds. nih.govresearchgate.net |

| Sulfate-Reducing Bacteria | Desulfotomaculum, Desulfovibrio | Capable of anaerobic degradation of PAHs, often initiating the process through carboxylation to form compounds like phenanthrenecarboxylic acid. |

Role As Precursors and Synthetic Intermediates in Advanced Chemical Synthesis

Building Block for Complex Polycyclic Molecules

The rigid tricyclic core of 1-phenanthrenecarboxylic acid makes it a potential starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and related structures, such as helicenes. The carboxylic acid group can be strategically transformed into other functional groups or used to direct further ring-forming (annulation) reactions to extend the aromatic system.

Classic methods for phenanthrene (B1679779) synthesis, such as the Bardhan-Sengupta synthesis and the Haworth synthesis, build the phenanthrene core from simpler precursors. Another relevant method is the Pschorr cyclization, which involves an intramolecular radical cyclization of a diazonium salt to form the phenanthrene ring system. rsc.orgresearchgate.netplantarchives.org For instance, the Pschorr reaction can yield phenanthrene-9-carboxylic acid, demonstrating a pathway to carboxylated phenanthrenes. plantarchives.org

Once formed, the carboxylic acid moiety on the phenanthrene skeleton can be envisioned as a handle for further elaboration. Synthetic strategies could involve:

Conversion to a reactive group: The carboxylic acid can be converted to a ketone, which then participates in intramolecular cyclization or annulation reactions to add new rings.

Directed cyclization: The carboxylic acid or its derivatives could direct electrophilic substitution or metal-catalyzed C-H activation reactions to specific positions on the phenanthrene core, facilitating the construction of new fused rings.

While these strategies are well-established in the synthesis of complex PAHs, specific examples detailing the use of this compound as the primary building block for molecules like helicenes or extended polycyclic systems are not prominently featured in a review of available scientific literature. The majority of documented syntheses for such complex molecules tend to utilize other isomers or derivatives of phenanthrene.

Precursor in Materials Science Applications

Aromatic carboxylic acids are fundamental building blocks in materials science, particularly in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com In these materials, the carboxylate groups of organic ligands coordinate with metal ions or clusters to form extended, often porous, networks. The size, shape, and functionality of the organic ligand dictate the resulting properties of the material.

Theoretically, this compound could serve as a "linker" or "strut" in the construction of MOFs. Its rigid, planar, and extended aromatic surface could lead to materials with unique pore environments and potential for π-stacking interactions, making them suitable for applications in gas storage, separations, or catalysis. wpi.edu The general principle involves the reaction of the carboxylic acid ligand with a metal salt under solvothermal conditions to promote the self-assembly of the crystalline framework. mdpi.com

However, a survey of the literature indicates that while various aromatic polycarboxylic acids are widely used, and even derivatives like 2,3,6,7-tetramethoxyphenanthrene-9-carboxylic acid have been used to create coordination polymers, researchgate.net specific examples of MOFs or coordination polymers constructed from the parent this compound are not readily found.

Similarly, in the field of polymer chemistry, aromatic acids and their derivatives can be used as monomers to synthesize high-performance polymers for applications in organic electronics. The phenanthrene unit could impart desirable properties such as thermal stability, and photophysical or electronic characteristics. Despite this potential, documented instances of polymers being synthesized specifically from this compound are scarce.

Organic Synthesis Methodologies Utilizing this compound as a Synthon

In retrosynthetic analysis, a "synthon" is defined as an idealized fragment, usually a cation or an anion, that assists in forming a connection to a target molecule. This compound can be viewed as a stable precursor to a 1-phenanthrenyl synthon. A particularly powerful modern methodology that utilizes this concept is decarboxylative cross-coupling . nih.govnih.govrsc.org

In these reactions, a transition metal catalyst (often palladium or copper) facilitates the coupling of an aromatic carboxylic acid with a partner molecule, such as an aryl halide. nih.govrsc.org The reaction proceeds via the extrusion of carbon dioxide (CO2), effectively using the carboxylic acid as a surrogate for a more sensitive organometallic reagent. This approach has several advantages, including the use of generally stable and readily available carboxylic acids.

The hypothetical use of this compound in such a reaction would involve its transformation into a 1-phenanthrenyl metallic species in the catalytic cycle, which would then couple with a reaction partner. This would make this compound a synthon for the 1-phenanthrenyl anion or its equivalent. This methodology could be used to form C-C, C-N, C-S, or C-P bonds. nih.govrsc.org

The general scheme for a decarboxylative C-C coupling is shown below:

This approach represents a modern and efficient way to incorporate the phenanthrene moiety into a target structure. While the methodology of decarboxylative coupling is well-established for a wide range of aromatic carboxylic acids, specific, detailed research findings applying this technique directly to this compound are not widely reported in the surveyed literature. The principles, however, strongly suggest its potential as a valuable synthon in advanced organic synthesis.

Bioactivity Research: Molecular and Cellular Investigations of 1 Phenanthrenecarboxylic Acid

In Vitro Cellular Activity Screening

In vitro studies are fundamental to determining the potential biological effects of a chemical compound at the cellular level. This typically involves exposing cultured cells to the compound and measuring responses such as cell viability, proliferation, and death.

Cell Line Based Cytotoxicity and Growth Inhibition Studies

A comprehensive review of published scientific literature reveals a notable lack of specific data on the cytotoxic and growth inhibitory effects of 1-Phenanthrenecarboxylic acid against cancer cell lines. While numerous studies have investigated the bioactivity of the parent compound, phenanthrene (B1679779), and a wide array of its derivatives, specific IC₅₀ values for this compound have not been reported. mdpi.com

For context, phenanthrene itself has been shown to cause a dose-dependent inhibition of cell growth in human embryo lung fibroblast cell line HFL-I. mdpi.com However, this information pertains to the parent hydrocarbon and cannot be directly extrapolated to its carboxylic acid derivative. Research on other functionalized phenanthrenes, such as hydroxylated or methylated variants, indicates that the type and position of the substituent group significantly influence the molecule's cytotoxic potential. nih.govnih.gov Without direct experimental testing, the activity of this compound remains uncharacterized.

Interactive Data Table: Cytotoxicity Data for this compound

Table 2: This table summarizes the limited comparative data, highlighting the absence of specific studies involving this compound.

Biosynthetic Significance in Producing Organisms

Phenanthrene derivatives, known as phenanthrenoids, are known to occur in nature. They have been isolated from various flowering plants, most notably within the family Orchidaceae (orchids). nih.govTheir presence has also been reported in other plant families and even in liverworts. nih.govThis suggests that a biosynthetic pathway for the phenanthrene core structure exists in these organisms.

Furthermore, some fungi are known to produce metabolites derived from a phenanthrene precursor via the polyketide pathway. However, the specific biosynthetic pathway leading to this compound has not been elucidated, and it is not confirmed whether this specific compound is a naturally occurring metabolite in these or any other organisms.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

The future of synthesizing 1-phenanthrenecarboxylic acid and its functionalized derivatives lies in the development of novel, efficient, and sustainable synthetic routes. While classical methods have been established, emerging strategies focus on improving atom economy, reducing reaction steps, and accessing a wider diversity of molecular architectures.

Key Future Research Thrusts:

Palladium-Catalyzed Domino Reactions: One promising avenue is the use of palladium-catalyzed domino or cascade reactions. These one-pot transformations can construct the complex phenanthrene (B1679779) core from simpler starting materials in a single, efficient sequence, minimizing waste and purification steps.

Oxidative Radical Cyclization: Research into oxidative radical cyclization methods offers another innovative approach. These reactions can form the fused ring system of phenanthrene with high regioselectivity, allowing for the synthesis of specifically functionalized derivatives that are difficult to access through traditional means.

Photocatalysis and Electrophotocatalysis: The use of visible-light photocatalysis and electrophotocatalysis represents a green and sustainable frontier for the synthesis of polycyclic aromatic hydrocarbons like phenanthrene. osti.gov These methods utilize light energy to drive chemical reactions under mild conditions, often avoiding the need for harsh reagents.